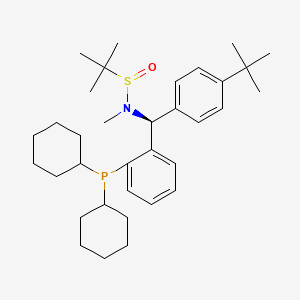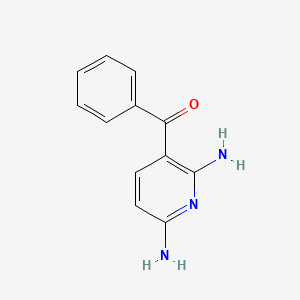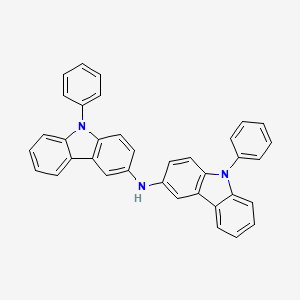
Bis(9-phenyl-9H-carbazol-3-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(9-phenyl-9H-carbazol-3-yl)amine: is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The compound is characterized by the presence of two phenyl-carbazole units linked to an amine group, providing it with distinct electronic and photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(9-phenyl-9H-carbazol-3-yl)amine typically involves the reaction of 9-phenylcarbazole with an appropriate amine source under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 9-phenylcarbazole is reacted with an amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Bis(9-phenyl-9H-carbazol-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the amine group, leading to different substituted carbazole products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or carbazole rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry: Bis(9-phenyl-9H-carbazol-3-yl)amine is widely used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent hole-transport properties .
Biology and Medicine: In biological research, the compound is explored for its potential as a fluorescent probe for imaging applications. Its unique photophysical properties make it suitable for tracking biological processes at the cellular level .
Industry: Industrially, this compound is used in the production of advanced materials for optoelectronic devices, including photovoltaic cells and light-emitting transistors .
Mecanismo De Acción
The mechanism by which Bis(9-phenyl-9H-carbazol-3-yl)amine exerts its effects is primarily related to its ability to transport positive charges (holes) efficiently. This property is crucial in optoelectronic devices, where the compound facilitates the movement of charges from the anode to the emitting layer, enhancing device efficiency and stability . The molecular targets include the active layers of OLEDs and other electronic components, where it interacts with other materials to improve performance.
Comparación Con Compuestos Similares
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its high thermal stability and similar hole-transport properties.
Tris(4-carbazoyl-9-ylphenyl)amine: Used in OLEDs for its excellent electron-blocking capabilities.
N,N-Phenyl-N,N-(9-phenyl-3-carbazolyl)-1,1’-biphenyl-4,4’-diamine: Another compound with comparable electronic properties.
Uniqueness: Bis(9-phenyl-9H-carbazol-3-yl)amine stands out due to its specific structural configuration, which provides a balance between hole-transport efficiency and photophysical stability. This makes it particularly valuable in applications requiring high-performance materials with robust stability .
Propiedades
Fórmula molecular |
C36H25N3 |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
9-phenyl-N-(9-phenylcarbazol-3-yl)carbazol-3-amine |
InChI |
InChI=1S/C36H25N3/c1-3-11-27(12-4-1)38-33-17-9-7-15-29(33)31-23-25(19-21-35(31)38)37-26-20-22-36-32(24-26)30-16-8-10-18-34(30)39(36)28-13-5-2-6-14-28/h1-24,37H |
Clave InChI |
JAHBGQHGNOSWGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)NC4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C82 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660363.png)
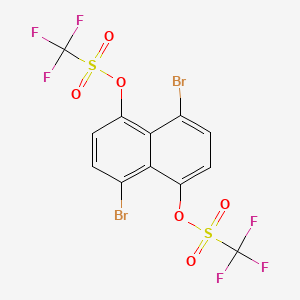
![(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B13660367.png)
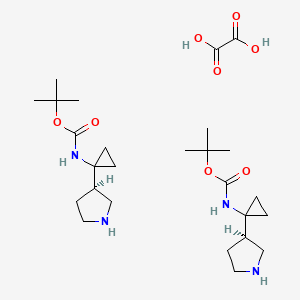
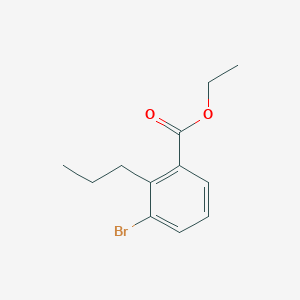
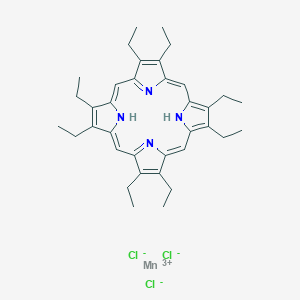


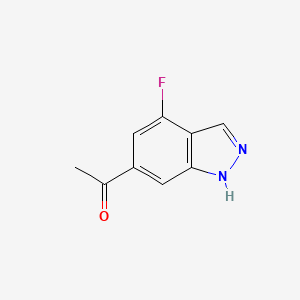
![Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13660429.png)
![8-Bromopyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13660433.png)
![5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)
